molecular formula C7H13NO4 B159802 1,2,6,7-Tetrahydroxypyrrolizidine CAS No. 129415-27-6

1,2,6,7-Tetrahydroxypyrrolizidine

Cat. No. B159802
M. Wt: 175.18 g/mol
InChI Key: CXWWINPFWYPLRL-PNYSXETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,6,7-Tetrahydroxypyrrolizidine (THP) is a natural compound found in various plant species, including those of the Boraginaceae, Compositae, and Leguminosae families. THP is known for its unique chemical structure, which consists of a pyrrolizidine ring system with four hydroxyl groups attached to it. THP has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and ecology.

Mechanism Of Action

The mechanism of action of 1,2,6,7-Tetrahydroxypyrrolizidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have various biochemical and physiological effects. In animal studies, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to cause liver damage and can be toxic at high doses. 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to have mutagenic and carcinogenic properties in vitro. However, 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to have anti-inflammatory and anti-cancer properties, as well as potential therapeutic applications for liver diseases.

Advantages And Limitations For Lab Experiments

1,2,6,7-Tetrahydroxypyrrolizidine has several advantages for lab experiments, including its availability from natural sources and its unique chemical structure. However, 1,2,6,7-Tetrahydroxypyrrolizidine can be difficult to synthesize and can be toxic at high doses, which can limit its use in certain experiments. 1,2,6,7-Tetrahydroxypyrrolizidine also has mutagenic and carcinogenic properties, which can pose a risk to researchers working with the compound.

Future Directions

There are several future directions for research on 1,2,6,7-Tetrahydroxypyrrolizidine. One area of research is the development of new synthesis methods for 1,2,6,7-Tetrahydroxypyrrolizidine that are more efficient and less toxic. Another area of research is the identification of new applications for 1,2,6,7-Tetrahydroxypyrrolizidine, such as its use in the treatment of other diseases or as a natural pesticide. Additionally, further research is needed to fully understand the mechanism of action of 1,2,6,7-Tetrahydroxypyrrolizidine and its potential risks and benefits for human health and the environment.
Conclusion
In conclusion, 1,2,6,7-Tetrahydroxypyrrolizidine is a natural compound with a unique chemical structure that has been the subject of extensive scientific research. 1,2,6,7-Tetrahydroxypyrrolizidine has potential applications in various fields, including medicine, agriculture, and ecology. While 1,2,6,7-Tetrahydroxypyrrolizidine has several advantages for lab experiments, such as its availability from natural sources and its unique chemical structure, it can also be difficult to synthesize and can be toxic at high doses. Further research is needed to fully understand the potential risks and benefits of 1,2,6,7-Tetrahydroxypyrrolizidine for human health and the environment.

Synthesis Methods

1,2,6,7-Tetrahydroxypyrrolizidine can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 1,2,6,7-Tetrahydroxypyrrolizidine involves the reaction of pyrrolidine with formaldehyde and sodium hydroxide, followed by oxidation with potassium permanganate. The extraction of 1,2,6,7-Tetrahydroxypyrrolizidine from natural sources involves the isolation of the compound from plants that contain it, such as Crotalaria species.

Scientific Research Applications

1,2,6,7-Tetrahydroxypyrrolizidine has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1,2,6,7-Tetrahydroxypyrrolizidine has also been studied for its potential use as a therapeutic agent for liver diseases, such as hepatitis and cirrhosis. In agriculture, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have insecticidal properties and can be used as a natural pesticide. 1,2,6,7-Tetrahydroxypyrrolizidine has also been studied for its potential use in ecological restoration, as it can be used to control invasive plant species.

properties

CAS RN

129415-27-6

Product Name

1,2,6,7-Tetrahydroxypyrrolizidine

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(1R,2S,6R,7S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol

InChI

InChI=1S/C7H13NO4/c9-3-1-8-2-4(10)7(12)5(8)6(3)11/h3-7,9-12H,1-2H2/t3-,4+,5?,6-,7+

InChI Key

CXWWINPFWYPLRL-PNYSXETKSA-N

Isomeric SMILES

C1[C@H]([C@H](C2N1C[C@@H]([C@@H]2O)O)O)O

SMILES

C1C(C(C2N1CC(C2O)O)O)O

Canonical SMILES

C1C(C(C2N1CC(C2O)O)O)O

synonyms

1,2,6,7-tetrahydroxypyrrolizidine
1,2,6,7-THPZ

Origin of Product

United States

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